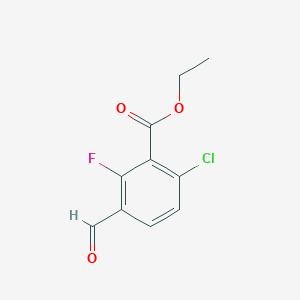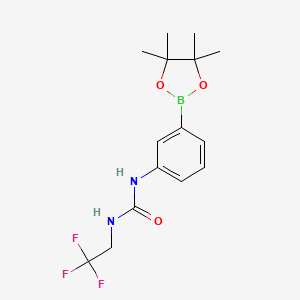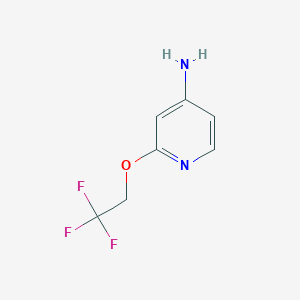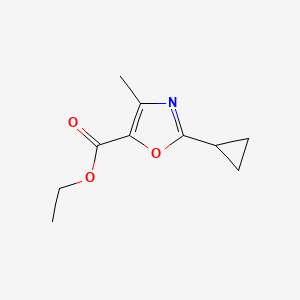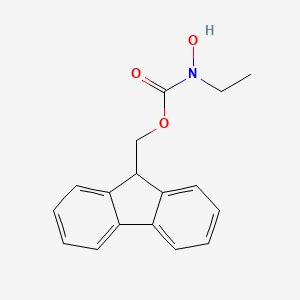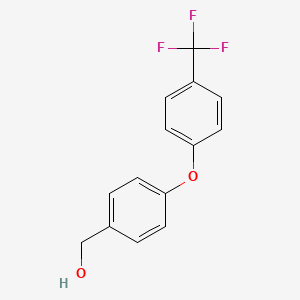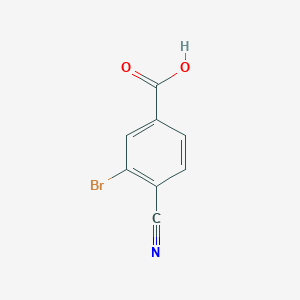
Acide 3-bromo-4-cyanobenzoïque
Vue d'ensemble
Description
3-Bromo-4-cyanobenzoic acid is an organic compound with the molecular formula C8H4BrNO2. It is characterized by a bromine atom at the third position and a cyano group at the fourth position on a benzoic acid ring. This compound appears as a white crystalline solid and is soluble in common organic solvents . It serves as an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Applications De Recherche Scientifique
3-Bromo-4-cyanobenzoic acid finds applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents.
Mécanisme D'action
Target of Action
Benzoic acid derivatives, like 3-Bromo-4-cyanobenzoic acid, often target enzymes or receptors in the body, altering their function. The specific target would depend on the exact structure of the compound and the biological system in which it is active .
Mode of Action
The mode of action of such compounds typically involves binding to the target enzyme or receptor, which can either inhibit or enhance the target’s activity .
Biochemical Pathways
Benzoic acid derivatives can be involved in a variety of biochemical pathways, depending on their specific targets. They may affect metabolic pathways, signal transduction pathways, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like 3-Bromo-4-cyanobenzoic acid would depend on factors such as its chemical structure, the route of administration, and the individual’s metabolic processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound like 3-Bromo-4-cyanobenzoic acid .
Analyse Biochimique
Biochemical Properties
3-Bromo-4-cyanobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as an electrophile. The bromine atom in 3-Bromo-4-cyanobenzoic acid can be replaced by nucleophiles, leading to the formation of new compounds. This compound can also interact with enzymes involved in oxidative stress responses, such as peroxidase and catalase, influencing their activity and stability .
Cellular Effects
3-Bromo-4-cyanobenzoic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that 3-Bromo-4-cyanobenzoic acid can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). This oxidative stress can affect cell viability, proliferation, and apoptosis . Additionally, 3-Bromo-4-cyanobenzoic acid can modulate the activity of antioxidant enzymes, further impacting cellular redox balance.
Molecular Mechanism
The molecular mechanism of 3-Bromo-4-cyanobenzoic acid involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, 3-Bromo-4-cyanobenzoic acid can inhibit the activity of cytochrome oxidase, a key enzyme in the electron transport chain, by binding to its active site . This inhibition can disrupt cellular respiration and energy production. Additionally, 3-Bromo-4-cyanobenzoic acid can influence gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-cyanobenzoic acid can change over time due to its stability and degradation. This compound is relatively stable under normal storage conditions but can degrade when exposed to light, heat, or moisture . Long-term exposure to 3-Bromo-4-cyanobenzoic acid in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and alterations in cellular function. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-cyanobenzoic acid can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, 3-Bromo-4-cyanobenzoic acid can induce toxic effects, including oxidative damage, inflammation, and organ dysfunction . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological responses. It is crucial to determine the appropriate dosage range for experimental studies to avoid adverse effects.
Metabolic Pathways
3-Bromo-4-cyanobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a key role in the metabolism of 3-Bromo-4-cyanobenzoic acid, converting it into more water-soluble metabolites for excretion. These metabolic pathways can influence the compound’s bioavailability and toxicity.
Transport and Distribution
The transport and distribution of 3-Bromo-4-cyanobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 3-Bromo-4-cyanobenzoic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
3-Bromo-4-cyanobenzoic acid can localize to specific subcellular compartments, affecting its activity and function. This compound can be targeted to organelles such as mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Post-translational modifications, such as phosphorylation or ubiquitination, can also regulate the subcellular localization of 3-Bromo-4-cyanobenzoic acid, directing it to specific compartments for its biochemical actions.
Méthodes De Préparation
The synthesis of 3-Bromo-4-cyanobenzoic acid typically involves multiple steps. One common method starts with the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid. This is followed by bromination to yield 3-bromobenzoic acid. Finally, the 3-bromobenzoic acid undergoes a reaction with sodium cyanide to produce 3-Bromo-4-cyanobenzoic acid .
In an industrial setting, the synthesis can be optimized for higher yields and purity. For example, ethyl 3-bromo-4-cyanobenzoate can be hydrolyzed using sodium hydroxide in ethanol and water, followed by acidification with hydrochloric acid to obtain 3-Bromo-4-cyanobenzoic acid .
Analyse Des Réactions Chimiques
3-Bromo-4-cyanobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form different carboxylic acid derivatives.
Common reagents used in these reactions include sodium cyanide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
3-Bromo-4-cyanobenzoic acid can be compared with other substituted benzoic acids, such as:
4-Bromo-3-cyanobenzoic acid: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
3-Bromo-5-cyanobenzoic acid: Another isomer with distinct chemical properties and uses.
The uniqueness of 3-Bromo-4-cyanobenzoic acid lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for particular synthetic applications .
Propriétés
IUPAC Name |
3-bromo-4-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFUFPLTXVDCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



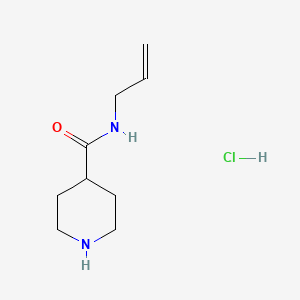

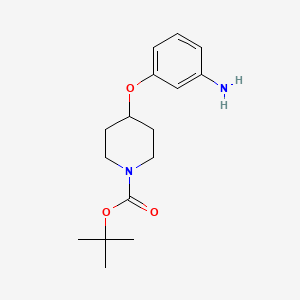
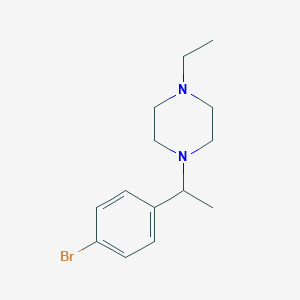
![[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol](/img/structure/B1442091.png)
